molecular formula C8H12O3 B1441834 2-((Ethoxymethoxy)methyl)furan CAS No. 90199-57-8

2-((Ethoxymethoxy)methyl)furan

Cat. No.: B1441834
CAS No.: 90199-57-8
M. Wt: 156.18 g/mol
InChI Key: REPHSEUIOZNWHZ-UHFFFAOYSA-N
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Description

2-((Ethoxymethoxy)methyl)furan is an organic compound with the molecular formula C8H12O3 It is a derivative of furan, a heterocyclic aromatic compound, and features an ethoxymethoxy group attached to the methyl group of the furan ring

Properties

IUPAC Name

2-(ethoxymethoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-9-7-10-6-8-4-3-5-11-8/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPHSEUIOZNWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716682
Record name 2-[(Ethoxymethoxy)methyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90199-57-8
Record name 2-[(Ethoxymethoxy)methyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Ethoxymethoxy)methyl)furan typically involves the reaction of furan with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethoxymethyl group is introduced to the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((Ethoxymethoxy)methyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The ethoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxymethoxy group.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

2-((Ethoxymethoxy)methyl)furan has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel polymers and resins.

    Pharmaceuticals: It is explored for its potential use in drug development due to its unique chemical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-((Ethoxymethoxy)methyl)furan involves its interaction with various molecular targets. The ethoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The furan ring’s aromaticity also plays a role in its chemical behavior and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis[(2-oxiranylmethoxy)methyl]furan: A derivative with two oxiranylmethoxy groups attached to the furan ring.

    2,5-Bis[(2-oxiranylmethoxy)methyl]benzene: A benzene derivative with similar functional groups.

Uniqueness

2-((Ethoxymethoxy)methyl)furan is unique due to the presence of the ethoxymethoxy group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Biological Activity

2-((Ethoxymethoxy)methyl)furan is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its furan ring with an ethoxymethoxy side chain. This unique structure may contribute to its biological properties, particularly in antimicrobial and anticancer activities.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies suggest that this compound may possess significant antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Properties : Preliminary data indicate that this compound may inhibit the growth of cancer cells, although detailed mechanisms remain to be elucidated.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress, which is known to affect cellular functions and may contribute to the compound's anticancer effects.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated:

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 μg/mL
Control (standard antibiotic)16 μg/mL

This suggests that while this compound has antimicrobial properties, it may not be as potent as established antibiotics.

Study 2: Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. A notable study reported:

Cell LineIC50 (μM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20

These findings indicate a promising anticancer potential, warranting further exploration in vivo.

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. Toxicological studies on related compounds have highlighted potential hepatotoxicity and genotoxicity. Therefore, careful evaluation of the compound's safety is crucial before advancing to clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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